Favorable CNS Drug-likeness: Lower Computed LogP Than the Carboxylic Acid Analog
For CNS drug discovery programs, a lower partition coefficient (LogP) is often desirable to minimize off-target binding and improve metabolic stability. The target compound's computed LogP (XLogP3-AA) is 0.1 [1], significantly lower than the closely related carboxylic acid analog, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid, which has a predicted XLogP3-AA of 0.6 [2]. This indicates the 4-aminopiperidine derivative has a higher degree of hydrophilicity, which can translate to better solubility and a more favorable CNS multiparameter optimization (MPO) profile in early-stage research.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 [1] |
| Comparator Or Baseline | 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid, XLogP3-AA = 0.6 [2] |
| Quantified Difference | Δ0.5 log units (5-fold decrease in lipophilicity) |
| Conditions | Computational prediction via XLogP3 algorithm on PubChem |
Why This Matters
A 5-fold lower predicted lipophilicity is a critical differentiator when selecting a scaffold for CNS-penetrant kinase inhibitor programs, as it aligns with established CNS MPO guidelines favoring LogP < 3.
- [1] PubChem Compound Summary for CID 91811932, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine, Computed Properties section View Source
- [2] PubChem Compound Summary for CID 64157313, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid, Computed Properties section View Source
